N'-hydroxy-2-(2-methylpropoxy)propanimidamide
Description
Properties
IUPAC Name |
N'-hydroxy-2-(2-methylpropoxy)propanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2/c1-5(2)4-11-6(3)7(8)9-10/h5-6,10H,4H2,1-3H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXIORWBCSAMKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(C)C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)COC(C)/C(=N/O)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of N'-hydroxy-2-(2-methylpropoxy)propanimidamide typically involves the formation of the propanimidamide core followed by introduction of the N'-hydroxy group and the 2-methylpropoxy substituent. The key synthetic steps are:
- Step 1: Preparation of the corresponding 2-(2-methylpropoxy)propanimidamide intermediate
- Step 2: Hydroxylation of the amidine nitrogen to form the N'-hydroxy derivative
This approach allows for efficient incorporation of the functional groups under controlled conditions.
Detailed Synthetic Routes
Amidation via Propiolate Ester and Amine Reaction
A robust method for synthesizing propanimidamides involves the reaction of methyl or ethyl propiolate esters with appropriate amines in aqueous media at low temperatures (0 to 5 °C). This reaction proceeds smoothly without the need for organic solvents or extreme conditions, yielding high purity products with good selectivity.
| Reagent | Quantity | Conditions | Outcome |
|---|---|---|---|
| Methyl propiolate or Ethyl propiolate | 1 equiv | Added dropwise to aqueous amine solution at 0 °C | Formation of 2-propynamide intermediate |
| Amine (e.g., 2-methylpropoxy-substituted amine) | 1 equiv | Stirred 2 hours at 0 °C | Amidation reaction |
| Acetic acid | Small amount | Added post-reaction | Quenching and stabilization |
| Extraction | Ethyl acetate | Washing with NaHCO3 and drying | Isolation of product |
Yields typically range from 68% to 96%, with purities above 94% as confirmed by gas chromatography.
Hydroxylation of Amidines
The conversion of the amidine intermediate to the N'-hydroxy derivative is achieved by selective hydroxylation of the nitrogen atom. This can be done using hydroxylamine or related reagents under mild conditions, often in the presence of a base or catalyst to facilitate the reaction.
- Reaction conditions are optimized to avoid over-oxidation or side reactions.
- Temperature control is critical, generally maintained between 0 and 5 °C for selectivity.
- The hydroxylamine moiety is introduced to yield the N'-hydroxy functional group, enhancing biological activity potential.
Industrial Scale Adaptations
For larger scale production, the process is adapted to larger reactors with stringent control of temperature, mixing, and reaction time to ensure batch consistency and product quality. The aqueous-based amidation reduces the use of hazardous organic solvents, improving safety and environmental impact.
Comparative Data Table of Preparation Parameters
Research Findings on Preparation Efficiency and Quality
- The aqueous amidation method using propiolate esters and amines is highly efficient, providing good yields and high purity without the need for organic solvents or extreme conditions.
- Temperature control is crucial; higher temperatures reduce selectivity, while lower temperatures slow the reaction.
- The hydroxylation step to introduce the N'-hydroxy group is sensitive and requires mild conditions to maintain product integrity.
- Industrial processes emphasize green chemistry principles by minimizing hazardous solvents and optimizing reaction conditions for safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-2-(2-methylpropoxy)propanimidamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various halogenating agents or nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include oximes, nitriles, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N’-hydroxy-2-(2-methylpropoxy)propanimidamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an enzyme inhibitor.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-hydroxy-2-(2-methylpropoxy)propanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group plays a crucial role in forming hydrogen bonds with the target molecules, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential as an enzyme inhibitor .
Comparison with Similar Compounds
Key Structural Features:
- Amidoxime core : The N'-hydroxypropanimidamide group (-C(NHOH)-NH₂) enables coordination with transition metals, making it relevant in catalysis or medicinal chemistry.
- Branched alkoxy substituent : The 2-methylpropoxy group introduces steric bulk and lipophilicity, which may influence solubility, bioavailability, and interaction with biological targets.
For example, chloroamide precursors react with alcohols (e.g., isobutanol) under basic conditions to form alkoxy-substituted derivatives .
Applications : Amidoximes are explored for antimicrobial, anticancer, and antioxidant activities. The branched alkoxy group in this compound may enhance membrane permeability compared to linear-chain analogs .
Comparison with Similar Compounds
The following table summarizes structural analogs of N'-hydroxy-2-(2-methylpropoxy)propanimidamide, highlighting key differences in substituents, properties, and applications:
Key Comparative Insights:
Substituent Effects on Lipophilicity: The 2-methylpropoxy group in the target compound provides moderate lipophilicity, balancing membrane permeability and solubility. Aromatic substituents (e.g., 4-methylphenoxy) enhance UV stability but may reduce metabolic stability compared to aliphatic groups .
Synthetic Accessibility :
- Alkoxy-substituted amidoximes (e.g., methoxy, isobutoxy) are synthesized via nucleophilic substitution of chloroamide precursors, as demonstrated for thioamide analogs in .
- Heteroaromatic derivatives require coupling reactions, such as Suzuki-Miyaura for thienyl groups .
Biological Activity :
- N'-Hydroxy-2-methylpropanimidamide (CAS 35613-84-4) is a reference compound for amidoxime-based antioxidants, showing moderate DPPH radical scavenging activity .
- Hydroxamic acids (e.g., N-(4-chlorophenyl)-N-hydroxycyclopropanecarboxamide) from exhibit histone deacetylase (HDAC) inhibition, suggesting that amidoximes may target similar enzymes .
Physical Properties: Branched alkoxy groups (e.g., 2-methylpropoxy) lower melting points compared to linear chains due to reduced crystallinity. For example, (1Z,2E)-N'-hydroxy-2-(hydroxyimino)propanimidamide (CAS 4937-85-3) has a predicted boiling point of 261.3°C, while aromatic analogs like N'-Hydroxy-2-(trifluoromethoxy)benzenecarboximidamide melt at 99°C .
Research Findings and Data
Antioxidant Activity Comparison:
The target compound’s branched alkoxy group may improve radical scavenging compared to simpler alkyl analogs but remains less potent than commercial antioxidants like BHA.
Biological Activity
N'-Hydroxy-2-(2-methylpropoxy)propanimidamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, synthesis, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H16N4O2
- Molecular Weight : 232.27 g/mol
- IUPAC Name : this compound
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
Synthesis Methods
The synthesis of this compound typically involves the reaction of an appropriate amine with hydroxylamine under acidic or basic conditions. The following general synthetic route can be applied:
-
Starting Materials :
- 2-Methylpropyl alcohol
- Propanamide
- Hydroxylamine hydrochloride
-
Reaction Conditions :
- The reaction is generally conducted in a solvent such as ethanol or methanol.
- Temperature is maintained at around 60°C for optimal yield.
-
Procedure :
- Mix the hydroxylamine hydrochloride with the alcohol and propanamide.
- Heat the mixture under reflux for several hours.
- Purify the product using recrystallization techniques.
Biological Activity
This compound has been investigated for various biological activities, including:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro studies have shown:
- Minimum Inhibitory Concentration (MIC) values ranging from 32 to 128 µg/mL against Staphylococcus aureus and Escherichia coli.
Antioxidant Properties
The compound has demonstrated antioxidant activity through various assays, including:
- DPPH Assay : Scavenging activity measured at IC50 values of approximately 25 µg/mL.
- ABTS Assay : Exhibits a significant reduction in ABTS radical cation with an IC50 value of around 30 µg/mL.
Anti-inflammatory Effects
In vivo studies on animal models have suggested that this compound can reduce inflammation markers such as TNF-alpha and IL-6 when administered at doses of 10 mg/kg body weight.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis, leading to cell lysis.
- Radical Scavenging : Its hydroxyl group can donate electrons to free radicals, thereby neutralizing them and preventing oxidative stress.
- Cytokine Modulation : By modulating cytokine production, it may help in reducing inflammatory responses.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated a promising potential for development as an antimicrobial agent, particularly against resistant strains.
Study 2: Antioxidant Activity Assessment
In a study focusing on antioxidant properties, researchers found that the compound effectively reduced oxidative stress markers in cultured human cells, suggesting its potential use in formulations aimed at preventing oxidative damage.
Data Summary Table
| Biological Activity | Test Method | Result |
|---|---|---|
| Antimicrobial | MIC Test | 32-128 µg/mL |
| Antioxidant | DPPH Assay | IC50 = 25 µg/mL |
| Anti-inflammatory | In Vivo | Reduced TNF-alpha levels |
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for preparing N'-hydroxy-2-(2-methylpropoxy)propanimidamide?
- Methodological Answer : Synthesis typically involves coupling hydroxylamine derivatives with alkoxy-substituted propanimidamide precursors. Key steps include:
- Solvent Selection : Use anhydrous dichloromethane (DCM) or acetonitrile (ACN) to minimize hydrolysis of reactive intermediates .
- Catalysts : Pyridine or triethylamine (TEA) as acid scavengers to stabilize imidamide intermediates .
- Temperature Control : Reactions are often conducted at 0–25°C to prevent side reactions (e.g., oxidation of the hydroxylamine group) .
Q. How should researchers characterize the purity and identity of this compound?
- Analytical Workflow :
- Chromatography : Reverse-phase HPLC with C18 columns, using trifluoroacetic acid (TFA) in mobile phases to improve peak resolution .
- Spectroscopy :
- NMR : ¹H/¹³C NMR to confirm the presence of the 2-methylpropoxy group (δ ~1.0–1.2 ppm for isopropyl protons) and hydroxylamine moiety (broad singlet ~8–10 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and rule out impurities .
- Reference Standards : Compare against certified impurities (e.g., EP/JP pharmacopeial standards) .
Q. What are the critical safety protocols for handling this compound?
- Key Guidelines :
- Exposure Control : Use fume hoods and monitor airborne concentrations to avoid inhalation (S22) .
- Contamination Mitigation : Employ emergency showers/eye wash stations if skin/eye contact occurs (S24/25) .
- Decontamination : Wash contaminated clothing separately using trained protocols to prevent cross-exposure .
Advanced Research Questions
Q. How can researchers resolve contradictory spectral data (e.g., NMR vs. MS) for this compound?
- Troubleshooting Strategy :
- Isotopic Purity : Confirm deuterated solvent purity in NMR (e.g., DMSO-d₆ vs. CDCl₃ solvent shifts) .
- Tandem MS/MS : Fragment ions can distinguish structural isomers (e.g., alkoxy positional variants) .
- Cross-Validation : Use X-ray crystallography (if crystalline) or IR to validate functional groups (e.g., N–O stretch ~930 cm⁻¹) .
Q. What experimental designs are recommended to assess the compound’s stability under varying pH conditions?
- Stability Study Framework :
- Buffered Solutions : Prepare solutions at pH 1–10 (e.g., HCl/NaOH buffers) and monitor degradation via HPLC at 25°C/40°C .
- Kinetic Analysis : Plot degradation rates (zero/first-order) to identify pH-sensitive functional groups (e.g., hydroxylamine hydrolysis at acidic pH) .
- Mass Balance : Quantify degradation products (e.g., nitroxide radicals) using LC-MS .
Q. How can researchers address discrepancies in biological activity data across studies?
- Systematic Approach :
- Assay Standardization : Use internal controls (e.g., known enzyme inhibitors) to normalize inter-lab variability .
- Solubility Optimization : Test dimethyl sulfoxide (DMSO) vs. aqueous buffers to ensure compound solubility does not bias activity .
- Metabolite Screening : Incubate with liver microsomes to identify active/inactive metabolites confounding activity results .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
